molecular formula C20H32O3 B8054902 (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid

Cat. No.: B8054902
M. Wt: 320.5 g/mol
InChI Key: FXVHFLDCTFMIGD-DPTNXLIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid is a stable isomer of 15(S)-HETE, a major metabolite of arachidonic acid derived from the 15-lipoxygenase pathway. This compound has garnered attention due to its biological activities, including vasoconstriction and antiproliferative effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid typically involve the oxidation of arachidonic acid through the 15-lipoxygenase pathway. The reaction conditions include the use of specific enzymes and cofactors to ensure the correct stereochemistry and formation of the desired isomer.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions, often using recombinant DNA technology to produce the necessary enzymes in microbial systems. The process is optimized to achieve high yields and purity, making it suitable for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of specific enzymes.

  • Reduction: Reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions often require specific catalysts and conditions to achieve the desired product.

Major Products Formed:

  • Oxidation: Leads to the formation of hydroperoxides and epoxides.

  • Reduction: Results in the formation of reduced analogs of the compound.

  • Substitution: Can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid has several scientific research applications:

  • Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of lipoxygenases.

  • Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and migration.

  • Medicine: Studied for its potential therapeutic effects in conditions such as cancer and cardiovascular diseases.

  • Industry: Utilized in the development of new drugs and bioactive compounds.

Mechanism of Action

The compound exerts its effects through the modulation of specific molecular targets and pathways:

  • Molecular Targets: It interacts with receptors and enzymes involved in inflammatory and proliferative processes.

  • Pathways Involved: The compound influences pathways related to vasoconstriction, cell proliferation, and migration.

Comparison with Similar Compounds

  • 15(S)-HETE

  • 12(S)-HETE

  • 5(S)-HETE

This comprehensive overview highlights the significance of (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid in scientific research and its potential applications in various fields

Properties

IUPAC Name

(5Z,11Z,15R)-15-hydroxyicosa-5,11-dien-13-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h8-11,19,21H,2-7,12-13,15-16,18H2,1H3,(H,22,23)/b10-8-,11-9-/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVHFLDCTFMIGD-DPTNXLIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#CC=CCCCCC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C#C/C=C\CCCC/C=C\CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid
Reactant of Route 2
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid
Reactant of Route 3
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid
Reactant of Route 4
Reactant of Route 4
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid
Reactant of Route 5
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid
Reactant of Route 6
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.